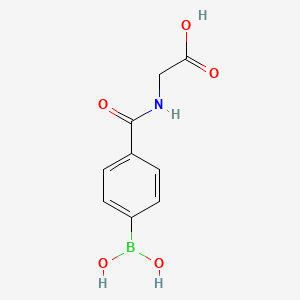

N-(4-Boronobenzoyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Plant Abiotic Stress Resistance : Glycine betaine and proline, related to N-(4-Boronobenzoyl)glycine, play crucial roles in improving plant resistance to environmental stresses like drought, salinity, and extreme temperatures. They help maintain enzyme and membrane integrity and assist in osmotic adjustment in stressed plants. This is particularly significant in agricultural research for enhancing crop yield under adverse conditions (Ashraf & Foolad, 2007).

Seed Composition and Nitrogen Metabolism in Plants : Studies have shown that compounds like glyphosate, closely related to this compound, can influence the seed composition and nitrogen metabolism in glyphosate-resistant soybean. Applications of such compounds can modify protein, amino acid concentrations, and boron status in leaves and seeds, revealing potential for agricultural improvements (Bellaloui et al., 2009).

Glycine Metabolism in Metabolic Diseases : Glycine, a simple amino acid related to this compound, is crucial in various metabolic pathways. Its metabolism is altered in conditions like obesity and type 2 diabetes. Understanding glycine metabolism is key to exploring potential treatments for these metabolic disorders (Alves et al., 2019).

Herbicide Resistance in Agriculture : The development of glyphosate (N-phosphonomethyl-glycine), a molecule similar to this compound, has revolutionized herbicide resistance in crops. Its specificity to plant enzymes and its environmental safety make it a significant tool in modern agriculture. Understanding its mechanism and usage can help develop sustainable cropping systems (Baylis, 2000).

Protein Engineering and Resistance Mechanisms : In relation to glyphosate, a derivative of glycine, research has been conducted on protein engineering to develop resistance mechanisms in plants. These insights are crucial for creating crops that can withstand herbicides and improve agricultural efficiency (Pollegioni et al., 2011).

Mechanism of Action

Target of Action

It’s known that benzoyl glycine derivatives often interact with various enzymes and receptors in the body, playing a significant role in numerous biochemical processes .

Mode of Action

Benzoyl glycine is an amide, and amides contain a molecule of an organic acid linked to a molecule of an amine . A water molecule must be removed to make the new C–N bond. The –OH part comes from the –COOH group, while the –H from the –NH2 group .

Biochemical Pathways

For instance, the main pathway to glycine is a one-step reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) .

properties

IUPAC Name |

2-[(4-boronobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO5/c12-8(13)5-11-9(14)6-1-3-7(4-2-6)10(15)16/h1-4,15-16H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAHEMDODCRDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)